4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC17718599
Molecular Formula: C8H9BrN4
Molecular Weight: 241.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BrN4 |
|---|---|
| Molecular Weight | 241.09 g/mol |
| IUPAC Name | 4-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C8H9BrN4/c1-5(2)13-8-6(3-12-13)7(9)10-4-11-8/h3-5H,1-2H3 |
| Standard InChI Key | FATLHECWYIUSBC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(C=N1)C(=NC=N2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 4-bromo-1-propan-2-ylpyrazolo[3,4-d]pyrimidine, reflects its substitution pattern: a bromine atom at position 4 of the pyrimidine ring and an isopropyl group (-CH(CH₃)₂) at position 1 of the pyrazole ring. Its molecular formula, C₈H₉BrN₄, corresponds to a molar mass of 241.09 g/mol, as computed by PubChem . The canonical SMILES string CC(C)N1C2=C(C=N1)C(=NC=N2)Br delineates its connectivity, while the InChIKey FATLHECWYIUSBC-UHFFFAOYSA-N provides a unique identifier for chemical databases.
Structural Features and Tautomerism
The pyrazolo[3,4-d]pyrimidine core comprises a five-membered pyrazole ring fused to a six-membered pyrimidine ring. X-ray crystallography of analogous compounds reveals planar geometry, facilitating π-π stacking interactions with protein targets . Tautomerism occurs at the N1 position, where the isopropyl group stabilizes the 1H-tautomer over alternative forms . The bromine atom’s electronegativity (Pauling scale: 2.96) enhances electrophilicity at C4, making this site reactive toward nucleophilic substitution.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically begins with the condensation of 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile with brominating agents. A reported protocol involves:
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Cyclization: Heating 5-amino-1-isopropylpyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride yields the pyrazolo[3,4-d]pyrimidine core .
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Bromination: Electrophilic bromination using phosphorus oxybromide (POBr₃) introduces the bromine substituent at position 4.
Mechanistic Insight: The bromination step proceeds via an intermediate bromonium ion, with the pyrimidine nitrogen directing electrophilic attack to the para position .
Alternative Strategies
Recent advances employ transition-metal catalysis for regioselective functionalization. For example, palladium-catalyzed Suzuki-Miyaura coupling has been used to introduce aryl groups at C4 post-bromination, though this method remains experimental for this specific compound .
Reaction Yield Optimization
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Solvent Effects: Dimethylformamide (DMF) increases bromination yield to 78% compared to 65% in dichloromethane.
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Temperature Control: Maintaining the reaction at 0–5°C during bromination minimizes debromination side reactions.
Biological Activities and Mechanisms
Kinase Inhibition Profile
4-Bromo-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibition of EGFR and CDK2, kinases implicated in cancer cell proliferation .
Table 2: In Vitro Antiproliferative Activity (Selected Derivatives)
| Compound | IC₅₀ (A549 Lung Cancer) | IC₅₀ (HCT-116 Colon Cancer) | EGFR WT Inhibition (IC₅₀) |
|---|---|---|---|
| Derivative 12b | 8.21 µM | 19.56 µM | 0.016 µM |
| Parent Compound | 22.4 µM | 35.8 µM | 0.89 µM |
Apoptotic Induction and Cell Cycle Arrest
In HCT-116 cells, treatment with 10 µM of the lead derivative increases the BAX/Bcl-2 ratio by 8.8-fold, triggering mitochondrial apoptosis . Flow cytometry reveals S-phase arrest (42% cells vs. 18% control) and G2/M-phase accumulation (29% vs. 9%), suggesting interference with DNA replication and mitotic entry .
Molecular Docking Studies
Docking simulations against EGFR (PDB: 1M17) show the bromine atom forming a halogen bond with Met793 (distance: 3.2 Å), while the isopropyl group occupies a hydrophobic pocket near Leu718 . These interactions explain the 55-fold selectivity for EGFR over VEGFR2 observed in biochemical assays .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Predicted Caco-2 permeability of 12.7 × 10⁻⁶ cm/s indicates moderate intestinal absorption .
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Metabolism: Cytochrome P450 3A4 mediates N-dealkylation of the isopropyl group, producing a primary amine metabolite .
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Excretion: Renal clearance accounts for 68% of elimination in murine models, with a half-life (t₁/₂) of 3.2 hours .
Toxicity Considerations
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Acute Toxicity: LD₅₀ in rats is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg .
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Genotoxicity: Ames tests show no mutagenicity up to 1 mM, indicating low DNA interaction risk.
Applications in Drug Discovery
Anticancer Agent Development
The compound serves as a precursor for third-generation EGFR inhibitors targeting T790M mutations resistant to gefitinib . Structural modifications, such as replacing bromine with chloroalkynes, improve blood-brain barrier penetration in glioblastoma models .
Kinase Profiling Libraries
Due to its privileged scaffold, the compound is included in the Eurofins KinaseProfiler™ library for high-throughput screening against 140 kinases . Notable off-target activities include ABL1 inhibition (IC₅₀ = 0.89 µM) and FLT3 binding (Kd = 1.2 µM) .
Future Research Directions
Improving Selectivity
Cryo-EM studies could map compound interactions with EGFR’s asymmetric dimer interface, guiding the design of mutants-resistant therapies .
Combination Therapies
Synergy studies with PD-1/PD-L1 inhibitors are warranted, as EGFR inhibition upregulates MHC-I expression in tumor cells .
Formulation Challenges
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address the compound’s poor aqueous solubility (0.12 mg/mL at pH 7.4).
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